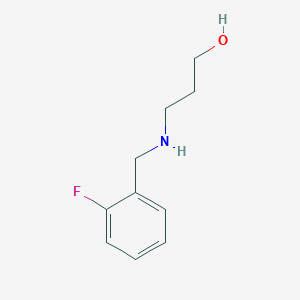

3-(2-Fluoro-benzylamino)-propan-1-ol

描述

3-(2-Fluoro-benzylamino)-propan-1-ol is an organic molecule characterized by a propanolamine (B44665) structure N-substituted with a 2-fluorobenzyl group. While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its chemical architecture allows for its contextualization within well-established fields of chemical science. The interest in such a compound stems from the recognized significance of its constituent parts in the development of new chemical entities with potential applications in various scientific domains.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 436087-21-7 |

| Molecular Formula | C₁₀H₁₄FNO |

| Molecular Weight | 183.23 g/mol |

Amino alcohols are a class of organic compounds that feature both an amine and a hydroxyl functional group. alfa-chemistry.comwikipedia.org This dual functionality makes them highly versatile and valuable building blocks in organic synthesis. fiveable.me The presence of both a basic nitrogen atom and a nucleophilic/hydrogen-bonding hydroxyl group allows for a wide range of chemical transformations and interactions. alfa-chemistry.comfiveable.me

The significance of amino alcohols in research and industry is multifaceted:

Pharmaceutical Synthesis: They are crucial structural motifs found in a vast number of biologically active molecules and pharmaceutical agents. wikipedia.org For instance, many natural products, such as the antimalarial drug quinine, contain an amino alcohol structure.

Chiral Auxiliaries and Ligands: Chiral amino alcohols are frequently employed in asymmetric synthesis. They can act as chiral ligands for metal catalysts or as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. alfa-chemistry.com

Synthetic Intermediates: Their ability to undergo reactions at both the amino and hydroxyl groups makes them important intermediates for creating more complex molecules, including unnatural amino acids and various heterocyclic systems. fiveable.me The reaction of amines with epoxides is a common method for generating amino alcohols. alfa-chemistry.comwikipedia.org

Amino alcohols generally exhibit high water solubility and high boiling points due to the hydrophilic nature of their functional groups. alfa-chemistry.com Their chemical reactivity allows them to be used as solvents, high-boiling bases, and precursors in a variety of industrial applications. alfa-chemistry.com

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in modern drug discovery and medicinal chemistry. tandfonline.comchemxyne.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological and physicochemical properties of a molecule. chemxyne.comresearchgate.net

Key impacts of fluorination in medicinal chemistry include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase the half-life and bioavailability of a drug candidate. tandfonline.comresearchgate.net

Improved Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole interactions. tandfonline.comnih.gov

Bioisosterism: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications to a molecule's structure to improve its drug-like properties without drastically changing its shape. researchgate.net

Furthermore, the isotope ¹⁸F is a positron emitter and is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique used in oncology and neuroscience. chemxyne.comnih.gov

Table 2: Common Effects of Fluorine Substitution in Drug Candidates

| Property Affected | Common Outcome | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. tandfonline.com |

| Binding Affinity | Increased | Favorable electrostatic and polar interactions with target. tandfonline.comnih.gov |

| Membrane Permeation | Improved | Altered lipophilicity and pKa can enhance passage through biological membranes. researchgate.netnih.gov |

| Acidity/Basicity (pKa) | Altered | Inductive effects from the highly electronegative fluorine atom. tandfonline.comnih.gov |

The N-benzyl group is a common protecting group and structural component in organic synthesis and medicinal chemistry. When combined with an amino alcohol scaffold, it forms the N-benzyl-aminoalcohol class of compounds. Research involving these structures often follows several key trajectories:

Synthesis of Complex Molecules: N-benzyl-aminoalcohols serve as versatile intermediates. The benzyl (B1604629) group can be readily introduced and, if necessary, later removed through catalytic hydrogenation. This makes them useful in multi-step syntheses of pharmaceuticals and other target molecules.

Development of Chiral Ligands: Similar to other amino alcohols, chiral N-benzyl-aminoalcohols are explored for their potential as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Investigation of Biological Activity: The N-benzyl moiety itself can contribute to biological activity. For example, N-benzyl derivatives have been studied for antioxidant and anti-inflammatory properties. mdpi.com The combination of the benzyl group with the amino alcohol core creates a pharmacophore that can be screened for various biological targets.

Structural Analysis: The synthesis and characterization of novel N-benzyl-aminoalcohols contribute to the fundamental understanding of chemical reactivity and molecular structure. researchgate.net For instance, the related compound 3-(Benzylamino)propan-1-ol is used as a building block in organic synthesis and to study enzyme interactions.

The research on this class of compounds is often aimed at creating libraries of structurally diverse molecules for high-throughput screening or developing efficient synthetic routes to valuable chemical intermediates.

Structure

3D Structure

属性

IUPAC Name |

3-[(2-fluorophenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZITGRUQAOIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389973 | |

| Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-21-7 | |

| Record name | 3-[[(2-Fluorophenyl)methyl]amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 3-(2-Fluoro-benzylamino)-propan-1-ol

The synthesis of this compound is primarily achieved through established organic chemistry reactions that form a new carbon-nitrogen bond, linking the 2-fluorobenzyl moiety to the 3-aminopropanol backbone. The principal strategies involve multi-step approaches such as reductive amination and direct alkylation.

Two of the most common and versatile methods for synthesizing secondary amines like this compound are reductive amination and nucleophilic substitution (alkylation).

Reductive Amination: This is a widely used method to form amines from carbonyl compounds. acs.org The synthesis of this compound via this route involves the reaction of 2-fluorobenzaldehyde (B47322) with 3-amino-1-propanol. This initial reaction forms an intermediate imine (or Schiff base), which is not isolated but is reduced in situ to the desired secondary amine. The reduction can be accomplished using various reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium borohydride (B1222165). researchgate.net Biocatalytic reductive amination using enzymes like amine dehydrogenases (AmDHs) also represents a modern approach to this transformation, offering high selectivity. frontiersin.org

Alkylation (Nucleophilic Substitution): This approach involves the direct formation of the C-N bond by reacting an amine with an alkyl halide. For the target compound, this would typically involve the reaction of 2-fluorobenzylamine (B1294385) with a 3-halopropanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the benzylamine (B48309) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen and displacing it. This reaction is often carried out in a polar aprotic solvent to enhance the efficiency of the nucleophilic substitution.

| Synthetic Method | Starting Materials | Key Intermediate | Primary Advantage |

|---|---|---|---|

| Reductive Amination | 2-Fluorobenzaldehyde, 3-Amino-1-propanol | Imine/Schiff Base | High compatibility with various functional groups. |

| Alkylation | 2-Fluorobenzylamine, 3-Halo-1-propanol | Transition State | Direct, often uses readily available starting materials. |

Catalytic hydrogenation is a powerful technique that can be applied to the reductive amination pathway for forming the target amine. In this variation, a mixture of 2-fluorobenzaldehyde and 3-amino-1-propanol is subjected to a hydrogen atmosphere in the presence of a metal catalyst. mdpi.com The catalyst, typically palladium on carbon (Pd/C), facilitates both the formation of the imine intermediate and its subsequent reduction to the amine. researchgate.net

An alternative, known as catalytic transfer hydrogenation, avoids the need for high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as 2-propanol or formic acid, is used in the presence of the catalyst. mdpi.com This method can be more convenient for laboratory-scale synthesis. The use of catalytic hydrogenation is often favored due to its clean reaction profile, high yields, and the fact that the byproducts (in the case of transfer hydrogenation, acetone (B3395972) from 2-propanol) are easily removed. researchgate.netmdpi.com These methods are integral to fine chemical synthesis for producing valuable compounds like allyl alcohols from propargyl alcohols or for the selective hydrogenation of chalcones. mdpi.comcatalysis-kalvis.rugoogle.com

The success of synthesizing this compound depends heavily on the careful selection of reagents and reaction conditions.

For alkylation routes , polar aprotic solvents like acetonitrile (B52724) are often chosen as they effectively solvate cations while leaving the nucleophile relatively free, thus enhancing reaction rates. The temperature is typically maintained between 60–80°C to balance reaction kinetics with the minimization of side products. A base may be included to neutralize the hydrohalic acid formed during the reaction.

For reductive amination , the choice of reducing agent is critical.

Sodium borohydride (NaBH₄) is a mild reducing agent often used in protic solvents like methanol (B129727) or ethanol (B145695).

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is particularly effective for reductive amination as it is less basic and more selective for imines over carbonyls, allowing for a one-pot procedure. researchgate.net

Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent but is less commonly used for this transformation due to its high reactivity and lack of selectivity.

For catalytic hydrogenation , the most common catalyst is palladium on carbon (Pd/C). The reaction is typically run in a solvent like ethanol or methanol under a hydrogen atmosphere. In catalytic transfer hydrogenation, 2-propanol often serves as both the solvent and the hydrogen donor. researchgate.net

| Method | Reagent/Catalyst | Typical Solvent | Typical Temperature | Role |

|---|---|---|---|---|

| Alkylation | 3-Chloro-1-propanol | Acetonitrile | 60-80°C | Electrophile |

| Reductive Amination | Sodium Borohydride | Methanol/Ethanol | 0°C to Room Temp. | Reducing Agent |

| Reductive Amination | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | Reducing Agent |

| Catalytic Hydrogenation | H₂ / Pd-C | Ethanol | Room Temp. | Reducing System |

| Transfer Hydrogenation | 2-Propanol / Pd-C | 2-Propanol | Reflux | Hydrogen Donor/Solvent |

Stereoselective Synthesis and Chiral Control

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial in medicinal chemistry where specific stereoisomers of related, more complex molecules are often required to ensure proper interaction with biological targets. enamine.net

Should a chiral center be present in the molecular backbone, several strategies can be employed to synthesize a specific enantiomer or diastereomer.

Catalytic Asymmetric Reduction : This method involves the reduction of the intermediate imine using a chiral catalyst. For instance, transition metal complexes (e.g., those based on rhodium, ruthenium, or iridium) with chiral ligands can facilitate hydrogenation that preferentially produces one enantiomer over the other. mdpi.com

Biocatalysis : Enzymes are inherently chiral and can serve as highly effective catalysts for asymmetric synthesis. nih.gov Engineered enzymes, such as certain amine dehydrogenases or transaminases, can be used for the reductive amination step to produce a chiral amine with very high enantiomeric excess. frontiersin.org Similarly, yeast strains like Saccharomyces cerevisiae can perform asymmetric reductions of keto-amines to produce chiral amino alcohols. researchgate.net

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to one of the starting materials (e.g., 3-amino-1-propanol). This auxiliary directs the stereochemical course of the reaction, and after the desired stereocenter is set, the auxiliary is removed.

Optical Resolution : This classical method involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, which can then be separated by crystallization. google.com

An efficient and common strategy for controlling stereochemistry is to begin the synthesis with a "chiral building block" or "chiral pool" starting material—an enantiomerically pure compound that already contains one or more of the required stereocenters. enamine.netnih.gov The use of such building blocks is a cornerstone of modern pharmaceutical development. enamine.net

For a chiral analogue of this compound, the synthesis could start from an enantiomerically pure precursor. For example, instead of using racemic 3-amino-1-propanol, one could use a commercially available chiral version, such as (R)-3-amino-1-propanol or (S)-3-amino-1-propanol. By using one of these chiral building blocks, the stereocenter is already defined at the start of the synthesis, and subsequent reactions are designed to proceed without affecting its configuration. This approach simplifies purification and ensures the final product has the desired stereochemistry. Many different classes of chiral building blocks, including amino alcohols, are available for this purpose. takasago.comchiroblock.com

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound, a pure sample is essential for accurate characterization and further derivatization. Various techniques are employed to isolate and confirm the structure of the target compound.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique for the purification of amino alcohols like this compound. column-chromatography.comteledynelabs.com The principle of this method relies on the differential adsorption of the components of a mixture onto the stationary phase. youtube.com The porous nature and large surface area of silica gel allow it to effectively separate compounds based on their polarity. teledynelabs.com

In a typical procedure, the crude reaction mixture is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. youtube.com Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase. column-chromatography.com More polar compounds tend to adhere more strongly to the polar silica gel and thus move down the column more slowly, while less polar compounds are eluted more quickly. youtube.com The choice of eluting solvent is critical for effective separation. youtube.com By collecting fractions of the eluent, the desired compound can be isolated from impurities. column-chromatography.com

Crystallization is a powerful technique for the final purification of solid organic compounds. rsc.org This method is based on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. nih.gov Impurities, being present in smaller amounts, tend to remain dissolved in the solvent.

For amino alcohols, crystallization can be achieved through various methods, including cooling crystallization, evaporative crystallization, and antisolvent crystallization. nih.govacs.org The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a mixture of solvents is used to achieve the desired solubility characteristics. google.com The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Once purified, the structure and identity of this compound must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the different chemical environments of the hydrogen atoms in the molecule. docbrown.infoyoutube.com The chemical shift (δ) of a proton is influenced by its electronic environment. The integration of the peaks corresponds to the ratio of the number of protons in each environment. docbrown.info Furthermore, spin-spin coupling between neighboring protons can lead to the splitting of signals, providing valuable information about the connectivity of atoms. docbrown.info

¹³C NMR (Carbon-13 NMR) provides information about the different chemical environments of the carbon atoms. docbrown.info Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. docbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z), which provides the molecular weight of the compound. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (fluoro-benzyl group), methylene (B1212753) protons (propanol chain and benzyl (B1604629) group), and hydroxyl and amine protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the fluoro-benzyl ring and the propanol (B110389) backbone. |

| ESI-MS | A peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. |

Derivatization and Analog Synthesis of the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives. By modifying different parts of the molecule, new compounds with potentially enhanced or novel properties can be created.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com Therefore, the synthesis of novel fluorinated amino alcohol derivatives is an area of active research. mdpi.comnih.gov This can involve the introduction of additional fluorine atoms or fluorinated groups at various positions on the this compound scaffold.

For instance, further fluorination could be targeted at the benzyl ring or the propanol chain. The synthesis of such derivatives often requires specialized fluorinating reagents and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. nih.gov

The benzylamino and propanol moieties of the scaffold offer multiple sites for the introduction of diverse substituents.

On the Benzyl Ring: The aromatic ring of the benzyl group can be further substituted with various functional groups, such as alkyl, alkoxy, nitro, or other halogen atoms. These modifications can be achieved through standard aromatic substitution reactions.

On the Amino Group: The secondary amine can be alkylated or acylated to introduce a wide variety of substituents. This can alter the basicity and steric properties of the nitrogen atom.

On the Propanol Moiety: The primary alcohol group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing a handle for further chemical transformations and the introduction of new functionalities.

The synthesis of these derivatives allows for a systematic exploration of the structure-activity relationships of this class of compounds. A series of analogs with varied substituents can provide valuable insights into how different structural features influence the properties of the molecule. nih.gov

Below is a table illustrating potential derivatization strategies for the this compound scaffold.

| Modification Site | Reaction Type | Potential New Functional Groups |

|---|---|---|

| Benzyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -CH₃, -OCH₃ |

| Amino Group | Alkylation / Acylation | -CH₂R, -C(O)R |

| Hydroxyl Group | Esterification / Etherification | -O-C(O)R, -O-R |

Structural Characteristics and Their Implications for Biological Activity

Molecular Geometry and Conformational Analysis

A key factor governing the conformational preference of 3-(2-Fluoro-benzylamino)-propan-1-ol is the potential for intramolecular hydrogen bonding. The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH, and the secondary amine, -NH) and hydrogen bond acceptors (the nitrogen atom, the oxygen atom, and the fluorine atom).

An intramolecular hydrogen bond can form between the hydroxyl proton and the lone pair of electrons on the amino nitrogen, or between the amino proton and the hydroxyl oxygen. Such an interaction would lead to a pseudo-cyclic conformation. This has several important implications:

Reduced Conformational Freedom: By locking the flexible backbone into a more rigid, ring-like structure, the molecule's entropy is reduced. This pre-organization can be advantageous for binding to a biological target if the adopted conformation matches the geometry of the binding site.

Masking of Polar Groups: The formation of an intramolecular hydrogen bond can "hide" the polar -OH and -NH groups from the surrounding solvent. rowansci.comh1.co This effectively reduces the molecule's polar surface area (PSA), a critical parameter that influences membrane permeability. A lower effective PSA can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier. rowansci.comrsc.org

Increased Lipophilicity: By shielding polar functionalities, the molecule presents a more nonpolar face to its environment, which can increase its lipophilicity and facilitate passage into lipid environments. rsc.org

The ortho-position of the fluorine atom could also play a role, potentially forming a weak hydrogen bond with the amino proton, further influencing the orientation of the benzyl (B1604629) group. rowansci.com The stability of these intramolecular bonds determines the equilibrium between "open" and "closed" conformations in different environments.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Consequence |

|---|---|---|

| Hydroxyl (-OH) | Amino Nitrogen (-NH) | Forms a stable 6-membered pseudo-ring, reduces PSA, increases lipophilicity. |

| Amino (-NH) | Hydroxyl Oxygen (-OH) | Forms a 6-membered pseudo-ring, similar effects on conformation. |

| Amino (-NH) | Fluorine (-F) | May form a weaker 6-membered pseudo-ring, influencing benzyl group orientation. |

Impact of Fluorine Substitution on Molecular Properties Relevant to Bioactivity

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties. In this compound, the fluorine atom at the ortho-position of the benzyl ring exerts significant electronic and steric effects that are relevant to its bioactivity.

This increased lipophilicity can enhance the compound's ability to partition into and permeate through biological membranes, which are lipidic in nature. researchgate.net Improved membrane permeability is often associated with better oral absorption and the ability to cross barriers like the blood-brain barrier. nih.gov

| Compound | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| 3-(Benzylamino)-propan-1-ol (Non-fluorinated analog) | 1.16 - 1.55 lookchem.comchemscene.com | 2 chemscene.com | 2 chemscene.com | 5 chemscene.com |

| This compound | ~1.6 - 2.0 (Estimated) | 2 | 3 (N, O, F) | 5 |

*LogP for the fluorinated compound is estimated based on the general contribution of aromatic fluorine, which typically increases logP by approximately +0.15 to +0.4 units.

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This has two major consequences for the bioactivity of this compound:

Modulation of pKa: The electron-withdrawing fluorine atom on the benzyl ring reduces the electron density on the benzylic carbon and, through induction, on the adjacent amino nitrogen. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering the basicity (pKa) of the amine. nih.govtandfonline.comresearchgate.net A lower pKa means that at physiological pH (around 7.4), a smaller fraction of the molecules will be in the protonated, charged form. The neutral, uncharged form of a drug is generally more capable of crossing lipid membranes, so a reduction in pKa can lead to improved absorption and bioavailability. tandfonline.comnih.gov

Altered Binding Interactions: The C-F bond is highly polarized, creating a local dipole moment. This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in a protein's binding site. The fluorine atom can also act as a hydrogen bond acceptor. These novel interactions, not possible with the non-fluorinated analog, can significantly increase the compound's binding affinity and selectivity for its target. tandfonline.com

Structure Activity Relationship Sar Studies and Mechanistic Insights Preclinical/in Vitro Focus

Elucidation of Key Pharmacophores within the 3-(2-Fluoro-benzylamino)-propan-1-ol Template

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound template, the key pharmacophoric features are generally understood to include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group. nih.gov

In related benzylamino derivatives, pharmacophore models have been successfully generated to explain their interaction at various receptor sites. These models typically highlight the importance of hydrophobic groups, an aromatic ring, and a hydrogen-bond acceptor for activity. nih.gov For the this compound scaffold, the key features can be assigned as follows:

Aromatic Ring: The 2-fluorobenzyl group provides the necessary aromatic feature, which can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Donor/Acceptor: The secondary amine and the terminal hydroxyl group of the propan-1-ol backbone can act as both hydrogen bond donors and acceptors, forming crucial interactions within a receptor's binding pocket.

Hydrophobic Region: The benzyl (B1604629) moiety itself contributes a significant hydrophobic character.

The spatial arrangement of these features is critical for optimal binding. Computational studies on similar molecules suggest that the distances between these pharmacophoric points are crucial for biological activity. nih.gov

Table 1: General Pharmacophoric Features of Benzylamino Alcohols

| Feature | Corresponding Moiety in this compound | Potential Interaction Type |

| Aromatic Ring | 2-Fluorophenyl group | π-π stacking, hydrophobic |

| Hydrogen Bond Donor | Secondary amine (N-H), Hydroxyl group (O-H) | Hydrogen bonding |

| Hydrogen Bond Acceptor | Secondary amine (N lone pair), Hydroxyl group (O lone pair) | Hydrogen bonding |

| Hydrophobic Group | Benzyl moiety | Hydrophobic interactions |

Influence of the 2-Fluoro-benzylamino Moiety on Biological Activity

The 2-fluoro-benzylamino moiety is a critical determinant of the biological activity of this compound class. The benzyl group itself is a common feature in many biologically active molecules, often contributing to binding through hydrophobic and aromatic interactions.

Studies on related series of compounds have shown that substitutions on the phenyl ring of the benzylamino group can significantly modulate potency and selectivity. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, derivatives with a phenyl C-region exhibited better antagonism at the TRPV1 receptor compared to their pyridine (B92270) surrogates. nih.govnih.gov This highlights the importance of the carbocyclic aromatic ring for activity in that specific context.

The introduction of a fluorine atom at the ortho (2-position) of the benzyl group has several implications:

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the aromatic ring and influence the pKa of the secondary amine.

Conformational Restriction: The presence of a substituent at the ortho position can restrict the rotation around the phenyl-CH2 bond, potentially locking the molecule into a more favorable conformation for receptor binding.

Direct Interactions: The fluorine atom itself may participate in specific interactions with the target protein, such as forming hydrogen bonds or other electrostatic interactions.

While direct bioisosteric replacement studies on this compound are not extensively documented, the principles of such modifications are well-established. Replacing the 2-fluoro-benzyl group with other substituted benzyl moieties would likely have a profound impact on the compound's pharmacological profile.

Impact of the Propan-1-ol Backbone on Pharmacological Profile and Target Interaction

The propan-1-ol backbone serves as a flexible linker that correctly positions the key pharmacophoric groups—the benzylamino moiety and the terminal hydroxyl group. Propanolamines are a well-known class of compounds with a wide range of pharmacological activities, including beta-blockers. wikipedia.orgdrugbank.com

The key contributions of the propan-1-ol backbone include:

Spatial Orientation: The three-carbon chain allows for a degree of conformational flexibility, enabling the molecule to adopt an optimal geometry for binding to its biological target.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, which can anchor the molecule within the binding site of a receptor or enzyme.

Chirality: The presence of a stereocenter at the 2-position of the propanol (B110389) backbone (if substituted) or at the carbon bearing the hydroxyl group can lead to stereoisomers with different biological activities.

In a study of a vanillylamide-based propanolamine (B44665) derivative, the propanolamine structure was essential for its alpha/beta-adrenoceptor blocking activity. nih.gov This underscores the importance of this backbone in mediating interactions with specific receptor types. The length and flexibility of the linker are often critical, and modifications to the propan-1-ol chain, such as shortening, lengthening, or introducing rigidity, would be expected to significantly alter the compound's activity.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in the biological activity of many pharmaceutical agents. While this compound itself is achiral, the introduction of substituents on the propan-1-ol backbone can create stereocenters. It is well-established in medicinal chemistry that different stereoisomers of a compound can exhibit markedly different potencies, selectivities, and metabolic profiles.

For many biologically active propanolamines, the (S)-enantiomer is often the more active isomer. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which allows for a more complementary fit into the chiral binding site of a target protein.

In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the (S)-enantiomer of one of the most potent compounds demonstrated significantly higher activity than the (R)-enantiomer, highlighting the importance of stereochemistry for potent TRPV1 antagonism. nih.govnih.gov Although this study is on a different scaffold, it illustrates the general principle of stereoselectivity in related structures. Should derivatives of this compound be synthesized with chiral centers, it is highly probable that their biological activity would be stereodependent.

Table 2: Hypothetical Stereochemical Influence on Activity

| Stereoisomer | Relative Potency (Hypothetical) | Rationale |

| (S)-enantiomer | Higher | Often the more active eutomer in related propanolamine-containing drugs due to better fit in chiral binding sites. |

| (R)-enantiomer | Lower | May exhibit lower affinity for the target receptor or interact in a non-productive manner. |

| Racemic mixture | Intermediate | Activity would be an average of the two enantiomers, with one likely contributing most of the effect. |

Contributions of Fluorination to Specific Biological Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.govnih.gov The fluorine atom at the 2-position of the benzyl group in this compound can contribute to its biological activity in several ways:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds (with backbone amides) or multipolar interactions with aromatic residues. In some cases, the replacement of a hydrogen atom with fluorine can lead to a significant increase in binding affinity. nih.gov

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby amines, which can affect the molecule's ionization state at physiological pH and its ability to cross cell membranes. The replacement of a hydroxyl or methoxy (B1213986) group with fluorine is a common bioisosteric replacement that can alter lipophilicity. chemrxiv.org

Investigation of Biological Activities and Molecular Targets Preclinical/in Vitro Focus

Receptor Binding and Modulation Studies

No publicly available data from receptor binding and modulation studies for 3-(2-Fluoro-benzylamino)-propan-1-ol were found. Consequently, its affinity for and modulation of the following receptors and transporters are unknown.

Affinity for Dopamine (B1211576) Receptors (e.g., D2)

There is no available information on the binding affinity of this compound for dopamine D2 receptors or any other dopamine receptor subtypes.

Affinity for Serotonin (B10506) Receptors (e.g., 5-HT2)

Information regarding the binding affinity of this compound for serotonin 5-HT2 receptors or other serotonin receptor subtypes is not available in the reviewed literature.

Modulation of Specific Transporters (e.g., EAAT2)

There are no studies available that investigate the potential modulatory effects of this compound on the excitatory amino acid transporter 2 (EAAT2) or any other neurotransmitter transporters.

Interaction with Other Biological Targets (e.g., S1PR1, PPARα)

No research has been published detailing the interaction of this compound with other biological targets such as the sphingosine-1-phosphate receptor 1 (S1PR1) or the peroxisome proliferator-activated receptor alpha (PPARα).

Enzyme Inhibition Studies

No data from enzyme inhibition studies for this compound could be located.

Potential as General Enzyme Inhibitors

There is no information available in the scientific literature to suggest or detail the potential of this compound as a general enzyme inhibitor.

Inhibition of Specific Enzymes (e.g., Tyrosinase, MAO-B)

While direct inhibitory data for this compound on tyrosinase and monoamine oxidase B (MAO-B) is not extensively documented in publicly available research, studies on analogous compounds provide significant insights into the potential activity of this structural class.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the catabolism of dopamine and is a major target in the treatment of Parkinson's disease. mdpi.comresearchgate.net Research into benzylamine-sulphonamide derivatives has demonstrated potent MAO-B inhibitory activity. For instance, certain derivatives achieved IC50 values as low as 0.041 ± 0.001 µM. nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for these compounds. nih.gov Furthermore, a series of chiral fluorinated pyrrolidine (B122466) derivatives were designed, and in vitro evaluations identified a highly potent and selective MAO-B inhibitor with an IC50 value of 0.019 µM, which was tenfold more potent than the established drug safinamide (B1662184) (IC50 = 0.163 µM). researchgate.net The introduction of fluorine into the structure of these molecules is thought to enhance hydrophobic interactions within the enzyme's active site, thereby improving inhibitory activity. researchgate.net For example, a series of pyridazinobenzylpiperidine derivatives were evaluated, with the most potent compound exhibiting an IC50 value of 0.203 μM for MAO-B. researchgate.netnih.gov The substitution pattern on the benzyl (B1604629) ring significantly influences the inhibitory potency. researchgate.netnih.gov

Tyrosinase Inhibition: Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in skin whitening and treating hyperpigmentation disorders. researchgate.netnih.gov Studies on N-benzylbenzamide derivatives have identified them as a potent class of tyrosinase inhibitors. researchgate.netatcc.org One of the synthesized compounds in a particular study effectively inhibited the oxidation of L-DOPA by mushroom tyrosinase with an IC50 of 2.2µM. researchgate.netatcc.org Another study on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs found that a compound with a 2,4-dihydroxyphenyl substitution was a notably more potent tyrosinase inhibitor compared to kojic acid, with an approximately 100-fold greater potency (IC50 value: 0.27 μM). mdpi.com The position of hydroxyl groups on the aromatic rings is a critical factor for the efficacy of some inhibitors. mdpi.com

Inhibition of Photosystem II Electron Transport (for related compounds)

Compounds with a benzylamino moiety have been investigated for their ability to inhibit photosynthetic electron transport (PET) in Photosystem II (PSII). A study involving pyrimidines and pyridines substituted with benzylamino, methyl, and trifluoromethyl groups found that these compounds could act as PET inhibitors. mdpi.com Specifically, 2-(4-Bromobenzylamino)-4-methyl-6-trifluoromethylpyrimidine demonstrated the highest PET inhibitory activity against thylakoids from Spinacia oleracea (spinach) among the tested compounds. mdpi.com The 2-benzylaminopyrimidines with a 4-halobenzylamino group showed greater PET inhibition than the well-known herbicide atrazine. mdpi.com The mechanism of such inhibitors often involves binding to the QB-binding niche on the D1 protein of the PSII reaction center, thereby blocking electron flow. mdpi.com

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of compounds structurally related to this compound has been explored through various functional assays and cellular systems.

Functional Assays for Receptor/Enzyme Modulation

While specific functional assay data for this compound is scarce, research on related structures provides insights into their potential for enzyme modulation. For instance, a series of N-benzyl substituted 1,4-imino-l-lyxitols were synthesized and evaluated for their ability to inhibit α-mannosidases. nih.gov The most potent compound, bearing a guanidine (B92328) group, inhibited Golgi α-mannosidase IIb with a Ki value of 19 ± 2 µM, demonstrating selectivity for this enzyme. nih.gov In another study, N-benzylpiperidinol derivatives were identified as highly selective and potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), with the most active compound showing an IC50 of 40.8 nM. nih.gov

Evaluation in Cellular Systems (e.g., primary glia cultures, COS-7 cells)

Direct evaluation of this compound in primary glia cultures or COS-7 cells is not prominently reported. However, these cell lines are standard tools for such investigations. COS-7 cells, derived from monkey kidney tissue, are frequently used for transfection experiments to study protein-protein interactions and the effects of compounds on expressed membrane proteins. atcc.orgnih.gov Primary glial cultures are crucial for studying neuroinflammation and the effects of therapeutic agents on glial cell function and neuronal survival. For instance, mycophenolate mofetil's effects on microglia have been studied in organotypic hippocampal slice cultures to assess its brain cytoprotective properties. nih.gov The lack of specific data for this compound in these systems highlights an area for future research.

In Vitro Antifungal Activities (for related compounds)

Several studies have highlighted the antifungal potential of N-benzyl derivatives. A series of 65 N-benzylsalicylamide derivatives were tested against various pathogenic fungi, with the most effective compounds showing a Minimum Inhibitory Concentration (MIC) of ≤ 7.8 µmol/L against Trichophyton mentagrophytes. nih.gov In another study, naftifine (B1207962) analogues, which are allylamines with a benzylamine (B48309) component, were synthesized and evaluated. One compound, in particular, displayed high activity against Candida albicans and Cryptococcus neoformans with a MIC80 of 7.8 µg/mL. mdpi.com The mechanism for some of these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis. usmf.md

In Vitro Antimicrobial Properties (for related compounds)

The antimicrobial properties of N-benzyl derivatives have been a subject of interest. A study on 1-[4-(1,1,3,3-tetramethylbutyl) phenoxy]-3-(N-benzyl hexamethylene iminium)-2-propanol chloride (KVM-194) demonstrated its ability to reduce the cell surface hydrophobicity of Pseudomonas aeruginosa at sub-inhibitory concentrations (0.5x MIC), which in turn decreased bacterial adhesion to polystyrene. nih.gov Synthetic benzyl bromides have also shown strong antibacterial properties. researchgate.net For instance, one benzyl bromide derivative had an MIC of 1 mg/mL against Staphylococcus aureus and 2 mg/mL against Escherichia coli. researchgate.net Another study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and B. subtilis.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Prediction of Binding Poses and Interaction Networks with Receptors/Enzymes

To predict the binding pose of 3-(2-Fluoro-benzylamino)-propan-1-ol, a three-dimensional structure of a target receptor or enzyme would first be obtained, typically from a repository like the Protein Data Bank. Docking software would then be used to fit the compound into the binding site of the target. The software calculates the most likely binding conformations, or "poses," and scores them based on factors like binding energy.

The predicted interaction network for this compound would likely involve several types of non-covalent interactions. The secondary amine and hydroxyl groups are capable of forming hydrogen bonds with amino acid residues in the target's binding pocket. The fluorobenzyl group could participate in hydrophobic interactions and potentially halogen bonds, where the fluorine atom acts as a halogen bond donor. A hypothetical summary of these potential interactions is presented in Table 1.

Table 1: Hypothetical Binding Interactions of this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residues in Target |

|---|---|---|

| Secondary Amine | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Asparagine, Glutamine, Threonine |

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling, are employed. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

To create a pharmacophore model relevant to this compound, a set of molecules with known activity at the same target would be required. The common chemical features of these active molecules would be identified and mapped. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (from the amine and hydroxyl groups), a hydrogen bond acceptor (from the amine, hydroxyl, and fluorine), and an aromatic ring feature. This model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

In Silico Prediction of Metabolic Pathways and Stability

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.gov These predictions are crucial for assessing a drug candidate's stability and potential for producing toxic byproducts. news-medical.net A variety of software programs are available that use rule-based systems or machine learning models trained on large datasets of known metabolic transformations. creative-biolabs.com

For this compound, in silico metabolic prediction might suggest several potential biotransformations. The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid. The secondary amine could undergo N-dealkylation. The aromatic ring is a potential site for hydroxylation. Table 2 outlines some of these hypothetical metabolic reactions.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite |

|---|---|

| Primary Alcohol Oxidation | 3-(2-Fluoro-benzylamino)-propionaldehyde |

| Aldehyde Oxidation | 3-(2-Fluoro-benzylamino)-propionic acid |

| N-Dealkylation | 3-Amino-propan-1-ol and 2-Fluorobenzaldehyde (B47322) |

Analysis of Structure-Activity Relationships through Computational Methods

Computational methods are powerful for elucidating structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models that correlate chemical structures with biological activities.

To perform a computational SAR analysis for this compound, a dataset of structurally similar compounds with corresponding activity data would be necessary. By systematically modifying parts of the molecule, such as the position of the fluorine atom on the benzyl (B1604629) ring or the length of the propanol (B110389) chain, and calculating various molecular descriptors (e.g., size, shape, electronic properties), a QSAR model could be developed. This model would help to identify the key structural features that are most important for the desired biological effect and guide the design of more potent and selective analogs.

Advanced Analytical Methodologies for Research and Development

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework and the connectivity of the entire molecule.

For 3-(2-Fluoro-benzylamino)-propan-1-ol, both ¹H and ¹³C NMR spectroscopy would be employed. In ¹H NMR, the chemical shifts, integration, and multiplicity of the proton signals would confirm the presence of the propanol (B110389) backbone, the benzyl (B1604629) group, and the secondary amine. The protons on the carbon adjacent to the hydroxyl group (C1) and the amino group (C3) would exhibit distinct chemical shifts. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the protons on the propanol chain would show characteristic splitting patterns (e.g., triplets or multiplets) due to coupling with adjacent protons. The aromatic protons on the fluorinated benzene (B151609) ring would display complex splitting patterns influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For instance, the carbon atom bonded to the fluorine would show a large C-F coupling constant, a key identifier for its position on the aromatic ring. The carbons of the propanol chain would appear in the aliphatic region of the spectrum, with the carbon bearing the hydroxyl group (C1) being the most deshielded of the three.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C-H) | 7.0 - 7.4 | Multiplet |

| Benzyl (CH₂) | ~3.8 | Singlet |

| Propanol (N-CH₂) | ~2.8 | Triplet |

| Propanol (CH₂-CH₂-O) | ~1.8 | Multiplet |

| Propanol (O-CH₂) | ~3.6 | Triplet |

| Amine (N-H) | Variable | Broad Singlet |

| Hydroxyl (O-H) | Variable | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to determine its exact molecular weight, which in turn confirms its elemental composition.

Upon ionization, the molecule would generate a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The mass-to-charge ratio (m/z) of this peak would correspond to the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to confirm the structure. Common fragmentation pathways for this compound would likely involve the cleavage of the C-C bonds in the propanol chain and the benzylic C-N bond. A prominent fragment would be expected at m/z 109, corresponding to the 2-fluorobenzyl cation ([C₇H₆F]⁺), which is a characteristic fragment for compounds containing this moiety. Other fragments would arise from the loss of water from the propanol side chain or cleavage at the amino group.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₁₀H₁₅FNO⁺ | 184.1132 |

| [M-OH]⁺ | C₁₀H₁₄FN⁺ | 167.1105 |

| [C₇H₆F]⁺ | 2-Fluorobenzyl cation | 109.0448 |

| [C₃H₈NO]⁺ | 3-Amino-propan-1-ol fragment | 74.0599 |

X-ray Crystallography for Absolute Configuration and Molecular Geometry Determination

While NMR and MS provide crucial information about connectivity and molecular formula, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. This technique can unambiguously establish the absolute configuration of chiral centers, bond lengths, bond angles, and torsional angles, providing an exact molecular geometry.

For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This file contains the atomic coordinates in the unit cell, from which the entire molecular structure can be visualized. This would confirm the spatial relationship between the 2-fluorobenzyl group and the propanolamine (B44665) backbone. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which are crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Note: These values are hypothetical and serve as an example of the type of data obtained from an X-ray crystallography experiment.

Future Directions and Research Perspectives for 3 2 Fluoro Benzylamino Propan 1 Ol

Exploration of Novel Therapeutic Applications based on Preclinical Findings

While specific preclinical data for 3-(2-fluoro-benzylamino)-propan-1-ol is not extensively documented, the therapeutic potential of structurally related N-benzyl propanamides and fluorinated compounds has been explored in various disease models. These studies provide a strong rationale for investigating this compound in similar contexts.

For instance, N-benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated significant anticonvulsant activity in preclinical models, suggesting that the N-benzyl aminopropanol (B1366323) scaffold could be a valuable starting point for the development of new treatments for epilepsy and other seizure disorders. ajol.info The introduction of a fluorine atom, as in this compound, may further enhance the potency and pharmacokinetic profile of such compounds.

Furthermore, derivatives of N-benzyl benzamide (B126) have been identified as potent and selective inhibitors of butyrylcholinesterase, a key target in the treatment of advanced Alzheimer's disease. nih.gov Preclinical studies have shown that these compounds can improve cognitive function in animal models of the disease. nih.gov Given the structural similarities, this compound warrants investigation for its potential neuroprotective effects and utility in neurodegenerative disorders.

The aminopropanol backbone is also a crucial element in the design of agents for other conditions. The fluorinated benzyl (B1604629) group in this compound could be leveraged to develop novel therapeutic agents with a wide range of applications. The enhanced properties conferred by fluorine substitution are a key area of interest in modern drug discovery. numberanalytics.comnih.gov

Table 1: Potential Therapeutic Areas for this compound Based on Analogous Compounds

| Therapeutic Area | Rationale Based on Structurally Similar Compounds | Key Preclinical Findings for Analogs |

| Epilepsy | N-benzyl-3-[(chlorophenyl)amino]propanamides show potent anticonvulsant activity. ajol.info | More potent than standard drugs like phenytoin (B1677684) in maximal electroshock seizure tests. ajol.info |

| Alzheimer's Disease | N-benzyl benzamide derivatives are selective butyrylcholinesterase inhibitors. nih.gov | Exhibit marked therapeutic effects against cognitive impairment in preclinical models. nih.gov |

| Cancer | Fluorinated benzenesulfonamides show potent and selective anticancer activity. acs.org | Di-meta-substituted fluorinated benzenesulfonamides are effective against cancer-related carbonic anhydrase isozymes. acs.org |

Development of Advanced and Sustainable Synthetic Strategies

The future development of this compound and its derivatives will benefit from the adoption of advanced and sustainable synthetic methodologies. Green chemistry principles are becoming increasingly important in pharmaceutical synthesis to reduce environmental impact and improve efficiency. ijbpas.commdpi.comejcmpr.com

Traditional methods for synthesizing secondary amines, such as reductive amination, can be resource-intensive. researchgate.net Modern approaches focus on creating more environmentally friendly processes. Key areas for development include:

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a highly selective and sustainable route to chiral amino alcohols. frontiersin.orgdntb.gov.ua Engineered enzymatic cascades can convert diols to amino alcohols under mild, aqueous conditions, significantly reducing waste and energy consumption. rsc.org This approach could be adapted for the enantioselective synthesis of this compound.

Catalytic Hydrogenation: The use of heterogeneous copper catalysts for direct reductive amination or hydrogen borrowing amination of alcohols presents a waste-free and safe alternative to traditional methods that rely on stoichiometric reagents. researchgate.net

Solvent-Free Synthesis: The development of solvent-less or "grindstone" chemistry methods can dramatically reduce the use of volatile organic compounds, which are a major source of environmental pollution. orientjchem.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. orientjchem.org

Table 2: Comparison of Synthetic Strategies for Amino Alcohols

| Synthetic Strategy | Advantages | Disadvantages | Relevance to this compound |

| Traditional Reductive Amination | Well-established and versatile. | Often requires harsh reagents and produces significant waste. | Current standard but less sustainable. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly. frontiersin.orgrsc.org | Enzyme stability and cost can be a limitation. | Potential for a highly efficient and green synthesis of chiral derivatives. |

| Heterogeneous Catalysis | High conversion rates, no additives required, catalyst can be recycled. researchgate.net | May require elevated temperatures and pressures. | A more sustainable alternative to traditional methods. |

| Solvent-Free/Microwave | Reduced environmental impact, faster reaction times. orientjchem.org | May not be suitable for all reaction types. | A promising green chemistry approach for synthesis. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Biological Effects

To fully elucidate the biological effects of this compound, the integration of multi-omics data will be crucial. frontlinegenomics.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a compound and can offer deep mechanistic insights. nih.govnih.govresearchgate.net

By applying multi-omics technologies, researchers can:

Identify Novel Drug Targets: Comparing the multi-omics profiles of cells or tissues treated with this compound to untreated controls can reveal the specific proteins and pathways that are modulated by the compound. ahajournals.orgomicstutorials.com This can lead to the identification of novel therapeutic targets.

Elucidate Mechanism of Action: Multi-omics data can help to construct a comprehensive picture of the drug's mechanism of action by revealing the downstream effects of target engagement across different biological layers. dovepress.comnih.gov

Discover Biomarkers: The integration of omics data can aid in the discovery of biomarkers that can predict a patient's response to treatment with derivatives of this compound, paving the way for personalized medicine. frontlinegenomics.com

The application of multi-omics is transforming drug discovery by enabling a more systematic and data-driven approach to understanding complex biological systems. researchgate.netyoutube.com

Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The scaffold of this compound provides a versatile platform for the design of next-generation derivatives with improved therapeutic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the optimization of this lead compound. nih.gov

Key strategies for designing next-generation derivatives include:

Targeted Modifications of the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly influence binding affinity and selectivity. mdpi.comnih.gov Further exploration of fluorination patterns or the introduction of other functional groups could lead to more potent and selective compounds.

Alterations to the Propanol (B110389) Linker: The length and rigidity of the aminopropanol linker can be modified to optimize interactions with the target protein.

Scaffold Hopping and Hybridization: The aminopropanol scaffold can be incorporated into other known pharmacophores to create hybrid molecules with novel biological activities. nih.govnih.govmdpi.com

Computational modeling and in silico screening can be employed to predict the binding of designed derivatives to their targets, thereby accelerating the drug discovery process. mdpi.com The goal is to develop compounds with high potency for their intended target and minimal off-target effects to improve the safety profile. nih.gov

常见问题

Q. Table 1: Synthetic Method Comparison

| Method | Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reductive Amination | NaBH₄ | Ethanol | 0°C | 75 | 95 |

| Catalytic Hydrogenation | Pd/C, H₂ | THF | RT | 82 | 98 |

Advanced: How can researchers optimize stereochemical outcomes during synthesis?

Answer:

The compound’s stereochemistry (e.g., at the amino-bearing carbon) is critical for biological activity. Optimization strategies include:

- Chiral catalysts : Use palladium with (R)-BINAP ligands for asymmetric hydrogenation.

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to direct stereochemistry, later removed via hydrolysis.

- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, as demonstrated for (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR : ¹H NMR identifies protons (e.g., NH at δ 2.80 ppm, CH₂OH at δ 3.60 ppm). ¹⁹F NMR confirms fluorine substitution (δ -115 to -120 ppm).

- Mass Spectrometry (MS) : ESI-MS provides molecular ion [M+H]⁺ at m/z 212.2.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).

Table 2: Key NMR Signals

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₂OH | 3.60 | Triplet | 2H |

| NH (benzylamino) | 2.80 | Broad | 1H |

| Fluorophenyl protons | 7.20–7.40 | Multiplet | 4H |

Advanced: How to resolve discrepancies in spectroscopic data for derivatives?

Answer:

Contradictions in NMR data (e.g., unexpected splitting) may arise from tautomerism or impurities . Solutions include:

- 2D NMR : HSQC and HMBC correlate protons/carbons to resolve ambiguous assignments.

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (Gaussian® software).

- Purification : Re-crystallization from ethyl acetate/hexane removes impurities affecting peak splitting .

Basic: What in vitro assays evaluate biological activity?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Receptor binding : Radioligand displacement (e.g., serotonin receptors, IC₅₀ determination).

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure).

Fluorinated analogs show enhanced blood-brain barrier penetration, enabling neuroactivity studies .

Advanced: How to design SAR studies for the 2-fluoro-benzyl group?

Answer:

- Analog synthesis : Replace fluorine with Cl, CH₃, or CF₃ to assess electronic/steric effects.

- Computational modeling : Docking (AutoDock Vina®) predicts binding to target proteins (e.g., G-protein-coupled receptors).

- Bioactivity correlation : Plot substituent Hammett constants (σ) against IC₅₀ values. Studies on 4-fluorophenyl analogs highlight fluorine’s role in enhancing binding affinity .

Basic: How to address contradictory solubility data?

Answer:

Solubility variations in DMSO vs. water arise from protonation states (pH-dependent). Strategies:

- pH-solubility profiling : Measure solubility at pH 2–12 using shake-flask method.

- Co-solvents : Use 10% PEG-400 in PBS to enhance aqueous solubility.

- Validation : Compare with fluorinated analogs like 3-(2-fluoroethoxy)propan-1-amine, which shows similar pH-dependent behavior .

Advanced: What computational methods predict physicochemical properties?

Answer:

- LogP prediction : Use Molinspiration® or ACD/Labs® (atom-based methods).

- pKa estimation : SPARC® calculates amino group pKa (~9.5).

- Reliability : Cross-validate with experimental HPLC LogP (e.g., 1.8 ± 0.2) and potentiometric titration. Discrepancies >0.5 units require recalibration .

Basic: What toxicity screening methods are recommended?

Answer:

- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100.

- hERG inhibition : Patch-clamp assays predict cardiotoxicity risks.

- Acute toxicity : OECD Guideline 423 (oral administration in rodents). Safety frameworks from the Research Institute for Fragrance Materials (RIFM) guide protocol design .

Advanced: How to elucidate metabolic pathways using mass spectrometry?

Answer:

- Metabolite identification : Incubate with liver microsomes (human/rat), analyze via LC-HRMS/MS.

- Isotope labeling : Use ¹³C-labeled compound to track metabolic transformations.

- Data analysis : Software (e.g., MetabolitePilot™) identifies Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Fluorine’s electronegativity often slows oxidative metabolism, as seen in related amino alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。